3,5-bis{[(benzylthio)acetyl]amino}benzoic acid
Overview
Description
3,5-bis{[(benzylthio)acetyl]amino}benzoic acid, commonly known as BZTAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. BZTAA belongs to the class of thiol-containing compounds and has been found to exhibit promising results in various biochemical and physiological studies.
Mechanism of Action
BZTAA exerts its therapeutic effects through various mechanisms of action. It has been found to inhibit the activity of enzymes involved in the inflammatory response, thereby reducing inflammation. BZTAA also acts as an antioxidant by scavenging free radicals and preventing oxidative damage. Additionally, BZTAA has been found to induce apoptosis in cancer cells, thereby inhibiting their growth and proliferation.
Biochemical and Physiological Effects:
BZTAA has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. BZTAA also increases the activity of antioxidant enzymes, thereby reducing oxidative stress. Additionally, BZTAA has been found to induce cell cycle arrest and apoptosis in cancer cells, thereby inhibiting their growth and proliferation.
Advantages and Limitations for Lab Experiments
BZTAA has several advantages for lab experiments. It is a stable and easily synthesizable compound, making it readily available for research purposes. BZTAA also exhibits low toxicity and high bioavailability, making it a safe and effective compound for in vitro and in vivo studies. However, one limitation of BZTAA is that it exhibits poor solubility in water, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on BZTAA. One potential area of research is the development of novel drugs based on the structure of BZTAA. Another potential direction is the investigation of BZTAA's potential in the treatment of neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanisms of action of BZTAA and its potential applications in various fields of medicine.
Scientific Research Applications
BZTAA has been extensively studied in the field of medicinal chemistry due to its potential therapeutic properties. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the development of novel drugs. BZTAA has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
3,5-bis[(2-benzylsulfanylacetyl)amino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4S2/c28-23(16-32-14-18-7-3-1-4-8-18)26-21-11-20(25(30)31)12-22(13-21)27-24(29)17-33-15-19-9-5-2-6-10-19/h1-13H,14-17H2,(H,26,28)(H,27,29)(H,30,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCNWTDNBZEVQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NC2=CC(=CC(=C2)C(=O)O)NC(=O)CSCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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